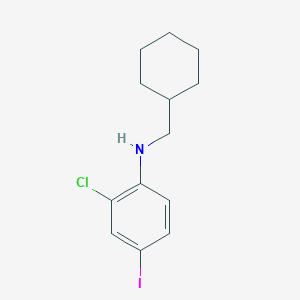

2-chloro-N-(cyclohexylmethyl)-4-iodoaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(cyclohexylmethyl)-4-iodoaniline is a useful research compound. Its molecular formula is C13H17ClIN and its molecular weight is 349.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-N-(cyclohexylmethyl)-4-iodoaniline is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.

- Molecular Formula : C13H15ClI N

- Molecular Weight : 319.62 g/mol

- Structure : The compound features a chloro and iodo substitution on the aniline ring, which may influence its reactivity and biological interactions.

Research indicates that the compound exhibits significant biological activity, particularly in the context of ion channel modulation. Similar compounds have been shown to act as agonists for certain ion channels, potentially influencing cellular signaling pathways. For instance, studies on related compounds suggest they can modulate lysosomal ion channels, affecting cellular homeostasis and signaling pathways .

Pharmacological Applications

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of aniline are often investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : Some studies suggest that modifications of aniline derivatives can exhibit neuroprotective properties, possibly by reducing oxidative stress or modulating neurotransmitter systems.

- Ion Channel Modulation : The compound may influence ion channels like TPC2 (two-pore channel 2), which is involved in calcium signaling within cells. Agonists of TPC2 have been shown to alter ion selectivity and promote lysosomal exocytosis, indicating potential therapeutic roles in diseases involving lysosomal dysfunction .

Study 1: Ion Channel Modulation

A study published in eLife demonstrated that similar compounds could switch the ion selectivity of TPC2 channels, leading to distinct physiological responses in cells. This modulation was linked to changes in lysosomal pH and cellular exocytosis, suggesting potential applications in treating lysosomal storage disorders .

Study 2: Anticancer Activity

In a comparative study involving various aniline derivatives, compounds structurally related to this compound showed promising results against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of 2-chloro-N-(cyclohexylmethyl)-4-iodoaniline lies in its potential as a lead compound in pharmaceutical research:

- Antimicrobial Properties : Similar compounds have been studied for their ability to combat various pathogens. Research indicates that derivatives of anilines can exhibit significant antimicrobial activity, making this compound a candidate for further investigation in this area .

- Anti-Cancer Agents : The structural characteristics of this compound suggest potential interactions with cellular targets involved in cancer progression. Studies on related compounds have demonstrated their efficacy in inhibiting cancer cell proliferation .

Chemical Reactivity Studies

The presence of halogen substituents (chlorine and iodine) on the aromatic ring enhances the compound's reactivity:

- Cross-Coupling Reactions : The compound can participate in various cross-coupling reactions, which are essential in synthesizing complex organic molecules. For instance, transition metal-catalyzed direct arylation methods can utilize such halogenated anilines as substrates .

- Biological Target Interaction : Interaction studies focusing on binding affinities to biological targets are crucial for elucidating the therapeutic potential of this compound. Such studies may involve assessing its effects on ion channels or other cellular mechanisms .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-N-(cyclohexylmethyl)-aniline | Contains bromine instead of chlorine | Different reactivity due to bromine's properties |

| N-(cyclohexyl(4-methoxyphenyl)methyl)-4-iodoaniline | Contains a methoxy group | May exhibit different solubility and biological activity |

| N-(cyclohexyl(3,5-di-tert-butylphenyl)methyl)-4-methoxyaniline | Features bulky tert-butyl groups | Increased steric hindrance affecting reactivity |

| N-(cyclohexyl(3,4-dichlorophenyl)methyl)-4-methoxyaniline | Contains dichlorophenyl group | Enhanced electron-withdrawing effects influencing reactivity |

This table illustrates how variations in substituents can significantly alter chemical behavior and biological activity, highlighting the distinctiveness of this compound within this class of compounds.

Case Studies and Research Findings

Research into the biological activity and chemical properties of this compound is ongoing. Notable studies include:

- Antimicrobial Activity Assessment : A study investigating similar aniline derivatives demonstrated their effectiveness against specific bacterial strains, suggesting that this compound could possess comparable properties .

- Cancer Cell Line Testing : Preliminary tests on derivatives have shown promising results in inhibiting the growth of various cancer cell lines, indicating that further exploration of this compound may yield significant findings in oncology research .

Propiedades

IUPAC Name |

2-chloro-N-(cyclohexylmethyl)-4-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClIN/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h6-8,10,16H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMMULSVOOLBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=C(C=C(C=C2)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.